Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3
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Overview
Description
The compound “Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3” is a complex organic molecule with a unique structure. It contains multiple benzyl groups, a carbobenzoxy group, and a trichloromethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3” involves multiple steps, starting with the preparation of the benzyl and carbobenzoxy intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and protection-deprotection steps, to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and trichloromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its multiple functional groups enable it to interact with various biological molecules.
Medicine
In medicine, “this compound” could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and modification.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be harnessed for the development of new products and technologies.
Mechanism of Action
The mechanism of action of “Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3” involves its interaction with specific molecular targets. The benzyl and carbobenzoxy groups may interact with enzymes or receptors, leading to changes in their activity. The trichloromethyl group can also participate in various chemical reactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
4-Iodobenzoic acid: An isomer of iodobenzoic acid with a carboxylic acid functionality.
Vanillin acetate: A derivative of vanillin with an acetate group.
Uniqueness
“Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3” is unique due to its complex structure and the presence of multiple functional groups. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C30H27Cl3N2O8 |
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Molecular Weight |
649.9 g/mol |
IUPAC Name |
[4-benzoyloxy-2-[1-(phenylmethoxycarbonylamino)ethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxolan-3-yl] benzoate |
InChI |
InChI=1S/C30H27Cl3N2O8/c1-18(35-29(38)39-17-19-11-5-2-6-12-19)22-23(40-25(36)20-13-7-3-8-14-20)24(27(42-22)43-28(34)30(31,32)33)41-26(37)21-15-9-4-10-16-21/h2-16,18,22-24,27,34H,17H2,1H3,(H,35,38) |
InChI Key |
RSCAKFCTBLMTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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